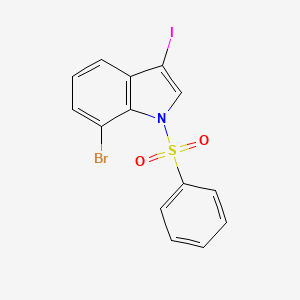

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

CAS No.: 1774896-49-9

Cat. No.: VC2734788

Molecular Formula: C14H9BrINO2S

Molecular Weight: 462.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1774896-49-9 |

|---|---|

| Molecular Formula | C14H9BrINO2S |

| Molecular Weight | 462.1 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-7-bromo-3-iodoindole |

| Standard InChI | InChI=1S/C14H9BrINO2S/c15-12-8-4-7-11-13(16)9-17(14(11)12)20(18,19)10-5-2-1-3-6-10/h1-9H |

| Standard InChI Key | SQECTGRWPCFLOY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)Br)I |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)Br)I |

Introduction

Chemical Structure and Properties

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole consists of an indole core structure with bromine at the 7-position, iodine at the 3-position, and a phenylsulfonyl group attached to the nitrogen at position 1. This unique substitution pattern contributes to its distinct chemical and physical properties.

Physical Properties

The physical properties of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole are summarized in Table 1.

Table 1: Physical Properties of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

| Property | Value |

|---|---|

| CAS Number | 1774896-49-9 |

| Molecular Formula | C₁₄H₉BrINO₂S |

| Molecular Weight | 462.1 g/mol |

| Physical State | Solid |

| IUPAC Name | 1-(benzenesulfonyl)-7-bromo-3-iodoindole |

| InChI | InChI=1S/C14H9BrINO2S/c15-12-8-4-7-11-13(16)9-17(14(11)12)20(18,19)10-5-2-1-3-6-10/h1-9H |

| InChIKey | SQECTGRWPCFLOY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)Br)I |

Structural Characteristics

The compound features a bicyclic indole structure with distinct functional groups:

-

The bromine atom at position 7 of the indole ring

-

The iodine atom at position 3 of the indole ring

-

The phenylsulfonyl group attached to the nitrogen atom at position 1

This specific arrangement of substituents influences its chemical reactivity and potential applications. The presence of both bromine and iodine atoms makes this compound particularly valuable for selective functionalization reactions.

Synthesis Methods

The synthesis of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole typically involves multiple steps, starting from simpler indole precursors. The key steps include protection of the indole nitrogen, followed by regioselective halogenation.

Synthetic Routes

Based on research on similar compounds, a general synthetic pathway may include:

-

Protection of the indole nitrogen using phenylsulfonyl chloride in the presence of a base

-

Bromination at the 7-position using appropriate brominating agents

-

Iodination at the 3-position using iodination reagents

The synthesis of related indole derivatives has been documented in literature, where the phenylsulfonyl group is commonly used as a protecting group because it can be easily removed under mild conditions .

Alternative Approaches

Synthesis of halogenated indoles often requires careful control of reaction conditions to achieve regioselectivity. For instance, research on related compounds shows that bromination of indole nucleus was achieved by refluxing indole with molecular bromine in the presence of sodium methoxide, while iodination at specific positions could be accomplished using directed ortho metallation with isopropyl magnesium chloride in the presence of catalytic amounts of diisopropylamine .

Chemical Reactivity

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole can participate in various chemical transformations, making it a versatile building block in organic synthesis.

Types of Reactions

The compound can undergo several types of reactions:

-

Substitution Reactions: The bromine and iodine atoms can be selectively replaced through nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the indole scaffold.

-

Coupling Reactions: The compound can participate in transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules. These reactions can be used to introduce aryl or alkyl groups at the halogenated positions.

-

Deprotection: The phenylsulfonyl group can be removed under appropriate conditions to reveal the unprotected indole nitrogen.

Selectivity Patterns

The different reactivity of bromine versus iodine allows for selective transformations. Generally, iodine at the 3-position is more reactive in coupling reactions than bromine at the 7-position, enabling sequential functionalization .

Biological Activities and Applications

Indole derivatives, including halogenated variants, have shown diverse biological activities that make them interesting candidates for pharmaceutical development.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis:

-

Building Block: Its functionalized structure makes it a valuable precursor for the synthesis of more complex molecules.

-

Diversification: The halogen substituents provide opportunities for further diversification through various coupling reactions.

Comparison with Similar Compounds

Structural Analogs

Several related compounds share structural similarities with 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole:

Table 2: Comparison of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole | C₁₄H₉BrINO₂S | 462.1 g/mol | Bromine at 7-position, iodine at 3-position |

| 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole | C₁₄H₉BrINO₂S | 462.1 g/mol | Bromine at 5-position instead of 7-position |

| 7-Bromo-3-iodo-1H-indole | C₈H₅BrIN | 321.94 g/mol | Lacks the phenylsulfonyl group |

| 3-Iodo-1-(phenylsulfonyl)-1H-indole | C₁₄H₁₀INO₂S | 383.21 g/mol | Lacks bromine substituent |

Unique Features

The distinguishing features of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole include:

-

The specific substitution pattern on the indole ring, with both bromine and iodine at strategic positions

-

The phenylsulfonyl group that serves as a protecting group for the indole nitrogen

-

The potential for selective reactivity between the different halogen substituents

Current Research and Future Directions

Recent Advances

Recent research has focused on the utilization of halogenated indoles in various applications:

-

Medicinal Chemistry: Investigation of their potential as anticancer agents and modulators of neurological functions.

-

Synthetic Methodology: Development of more efficient methods for regioselective halogenation of indoles and subsequent functionalization reactions .

Future Research Opportunities

Several promising areas for future research include:

-

Structure-Activity Relationship Studies: Systematic evaluation of how modifications to the structure impact biological activity.

-

Green Chemistry Approaches: Development of more environmentally friendly synthesis methods for these halogenated compounds.

-

Pharmaceutical Applications: Further exploration of potential therapeutic applications based on the biological activities of these and related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume